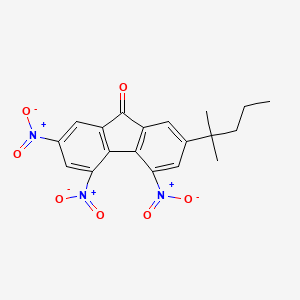![molecular formula C19H18BrNO4 B14396671 1-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-7-methoxyisoquinolin-8(2H)-one CAS No. 86817-58-5](/img/structure/B14396671.png)
1-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-7-methoxyisoquinolin-8(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-7-methoxyisoquinolin-8(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a brominated aromatic ring and multiple methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-7-methoxyisoquinolin-8(2H)-one typically involves multiple steps, starting with the bromination of a dimethoxybenzene derivative. This is followed by a series of reactions including methylation and cyclization to form the isoquinolinone core. Common reagents used in these reactions include bromine, methanol, and various catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature and pressure, is crucial to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-7-methoxyisoquinolin-8(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Commonly involves replacing the bromine atom with other functional groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-7-methoxyisoquinolin-8(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-7-methoxyisoquinolin-8(2H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2,5-dimethoxyphenethylamine: Shares the brominated aromatic ring and methoxy groups but differs in its overall structure and applications.
4-Bromo-3,5-dimethoxyamphetamine: Another compound with similar functional groups but distinct pharmacological properties.
Uniqueness
1-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-7-methoxyisoquinolin-8(2H)-one is unique due to its isoquinolinone core, which imparts specific chemical and biological properties not found in the other similar compounds
Propiedades
Número CAS |
86817-58-5 |
|---|---|
Fórmula molecular |
C19H18BrNO4 |
Peso molecular |
404.3 g/mol |
Nombre IUPAC |
1-[(2-bromo-4,5-dimethoxyphenyl)methyl]-7-methoxyisoquinolin-8-ol |
InChI |
InChI=1S/C19H18BrNO4/c1-23-15-5-4-11-6-7-21-14(18(11)19(15)22)8-12-9-16(24-2)17(25-3)10-13(12)20/h4-7,9-10,22H,8H2,1-3H3 |
Clave InChI |
HSSBAVHGIHABNW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C=C1)C=CN=C2CC3=CC(=C(C=C3Br)OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


silane](/img/structure/B14396589.png)
methyl}-1H-1,2,4-triazole](/img/structure/B14396596.png)
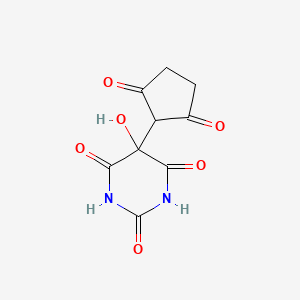
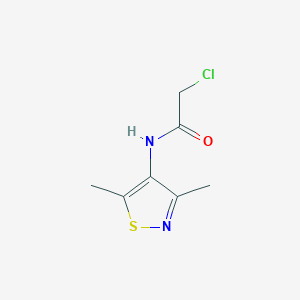

![N,N-Dibenzyl-N'-[4-chloro-2-(trifluoromethyl)phenyl]urea](/img/structure/B14396611.png)

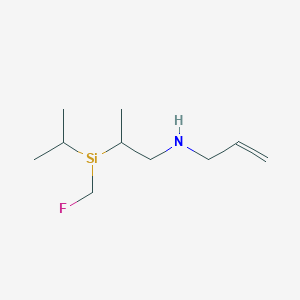
![4-[1-(Propan-2-yl)aziridine-2-sulfonyl]morpholine](/img/structure/B14396623.png)
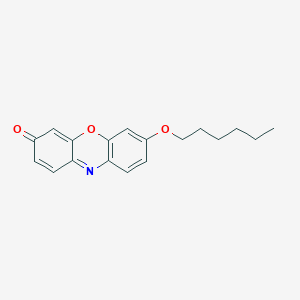
![N,N'-[Decane-1,10-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dipropanamide](/img/structure/B14396639.png)
![tert-Butyl [2-(piperidin-1-yl)-2-sulfanylideneethyl]carbamate](/img/structure/B14396642.png)
